molecular formula C18H21N5O B6895023 N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B6895023
M. Wt: 323.4 g/mol
InChI Key: TXIFCEQOWFKGJD-UHFFFAOYSA-N
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Description

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group, making it a versatile scaffold for drug design and development.

Properties

IUPAC Name

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13(2)15(22-14-6-4-3-5-7-14)12-20-18(24)16-8-10-19-17-9-11-21-23(16)17/h3-11,13,15,22H,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFCEQOWFKGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=CC=NC2=CC=NN12)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by various catalysts and under different conditions to optimize yield and purity. A common synthetic route includes:

    Starting Materials: 3-aminopyrazole, 2-anilino-3-methylbutylamine, and a suitable carboxylic acid derivative.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve the reactants.

    Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the cyclocondensation reaction.

    Temperature: The reaction typically requires heating to temperatures between 80-120°C to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This involves:

    Batch Reactors: Large-scale batch reactors are used to handle the increased volume of reactants.

    Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and improved yields.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Indole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.

    Quinazoline derivatives: Another class of heterocyclic compounds with significant medicinal chemistry applications.

Uniqueness

N-(2-anilino-3-methylbutyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

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